REACTION_CXSMILES
|
C[O:2][C:3](=[O:13])[CH2:4][CH2:5][CH2:6][CH:7]1[O:12][CH2:11][CH2:10][CH2:9][O:8]1.[OH-].[Na+]>O.CO>[O:8]1[CH2:9][CH2:10][CH2:11][O:12][CH:7]1[CH2:6][CH2:5][CH2:4][C:3]([OH:13])=[O:2] |f:1.2|
|
Name
|
4-[1,3]Dioxan-2-yl-butyric acid methyl ester
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
COC(CCCC1OCCCO1)=O
|
Name
|
|
Quantity
|
1.87 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 18 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between ethyl acetate (100 ml) and water (100 ml)
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was further extracted with cold ethyl acetate (100 ml)
|
Type
|
WASH
|
Details
|
the combined organic layers washed with brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |